GLS1 Inhibition Potency
5-(Methylsulfamoyl)pyridine-2-carboxamide demonstrates potent inhibition of glutaminase-1 (GLS1), a key enzyme in cancer cell metabolism, with an IC50 of 3.90 nM in a cellular glutamate depletion assay using human PC3 prostate cancer cells [1]. This represents a marked improvement over closely related pyridine carboxamide analogs lacking the methylsulfamoyl group, which typically exhibit IC50 values in the micromolar range (e.g., >10,000 nM) in similar assays [2].
| Evidence Dimension | GLS1 Inhibitory Potency (Cellular IC50) |
|---|---|
| Target Compound Data | 3.90 nM |
| Comparator Or Baseline | 2-pyridinecarboxamide derivative 8g (4-amino-5-cyano-6-ethoxy-N-[(4-methanesulfonylphenyl)methyl]-N-methylpyridine-2-carboxamide) |
| Quantified Difference | >2,500-fold higher potency |
| Conditions | Human PC3 cells, cellular glutamate depletion assay after 6 hrs, Glutamate Oxidase/AmplexRed coupled assay |
Why This Matters
This potency differential dictates compound selection for cellular studies and animal models where target engagement at physiologically relevant concentrations is non-negotiable.
- [1] BindingDB. BDBM50172138: CHEMBL3808443::US10040788, Example 1(a)::US10294221, Example 1(a). View Source
- [2] BindingDB. BDBM15917: 2-pyridinecarboxamide deriv. 8g::4-amino-5-cyano-6-ethoxy-N-[(4-methanesulfonylphenyl)methyl]-N-methylpyridine-2-carboxamide. View Source
